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Abstract
Sequosempervirin B is a naturally occurring norlignan isolated from the branches and leaves

of the coastal redwood, Sequoia sempervirens. As a member of the lignan class of

polyphenols, which are known for their diverse biological activities, Sequosempervirin B has

garnered interest for its potential pharmacological properties. This technical guide provides a

comprehensive review of the available literature on Sequosempervirin B, including its

chemical structure, isolation, and reported biological activities. All quantitative data is presented

in structured tables, and detailed experimental methodologies are provided. Furthermore, this

document includes visualizations of relevant pathways and workflows to facilitate a deeper

understanding of this novel compound.

Introduction
Sequoia sempervirens, the coastal redwood, is a rich source of unique secondary metabolites.

Among these are the norlignans, a subclass of lignans characterized by a C17 skeleton. In

2005, a research group led by Zhang isolated and identified six new norlignans, which they

named sequosempervirins B through G[1]. This discovery opened a new avenue for the

exploration of bioactive compounds from this iconic tree species. This whitepaper focuses

specifically on Sequosempervirin B, providing a detailed overview of its chemistry and

biological evaluation to date.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15578533?utm_src=pdf-interest
https://www.benchchem.com/product/b15578533?utm_src=pdf-body
https://www.benchchem.com/product/b15578533?utm_src=pdf-body
https://www.benchchem.com/product/b15578533?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17191998/
https://www.benchchem.com/product/b15578533?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Properties and Structure
Sequosempervirin B is identified by the Chemical Abstracts Service (CAS) number 864719-

17-5. Its chemical name is (2S,3S,4E)-3-(4-Hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)-4-

pentene-1,2-diol, and it has a molecular formula of C18H20O5 and a molecular weight of

316.35 g/mol [2][3]. The structure of Sequosempervirin B, elucidated through high-resolution

mass spectrometry (HR-MS) and various one- and two-dimensional nuclear magnetic

resonance (NMR) techniques, is presented below.

Table 1: Chemical and Physical Properties of Sequosempervirin B

Property Value Reference

CAS Number 864719-17-5 [2][3]

Molecular Formula C18H20O5 [2][3]

Molecular Weight 316.35 g/mol [2]

IUPAC Name

(2S,3S,4E)-3-(4-Hydroxy-3-

methoxyphenyl)-5-(4-

hydroxyphenyl)-4-pentene-1,2-

diol

[3]

Class Norlignan [1]

Source
Sequoia sempervirens

(branches and leaves)
[1]

Biological Activities
While research specifically on Sequosempervirin B is limited, preliminary data and the

activities of related compounds and extracts from Sequoia sempervirens suggest potential

therapeutic applications.

Antifungal Activity
The acetone extract of Sequoia sempervirens, from which Sequosempervirin B was isolated,

demonstrated antifungal activity against Candida glabrata[1]. One source suggests that
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Sequosempervirin B itself possesses antifungal properties[4]. However, specific quantitative

data, such as the minimum inhibitory concentration (MIC) or half-maximal inhibitory

concentration (IC50) for the pure compound, have not been reported in the primary literature to

date.

Cyclic AMP Phosphodiesterase Inhibition
It has been reported that Sequosempervirin B exhibits an inhibitory effect on cyclic AMP

(cAMP) phosphodiesterase[4]. Phosphodiesterases are enzymes that regulate the intracellular

levels of the second messenger cAMP, which is involved in a multitude of cellular processes.

Inhibition of these enzymes can have significant physiological effects, and many

phosphodiesterase inhibitors are used clinically. The quantitative details of this inhibition by

Sequosempervirin B, such as the IC50 value, are not yet available in the peer-reviewed

literature.

Table 2: Reported Biological Activities of Sequosempervirin B and Related Extracts
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Compound/Ext
ract

Biological
Activity

Organism/Enz
yme

Quantitative
Data

Reference

Sequosemperviri

n B
Antifungal Not Specified Not Reported [4]

Sequosemperviri

n B

cAMP

Phosphodiestera

se Inhibition

Not Specified Not Reported [4]

Acetone Extract

of S.

sempervirens

Antifungal Candida glabrata
IC50 = 15.98

µg/ml
[1]

Methanol Extract

of S.

sempervirens

Cathepsin B

Inhibition
Not Specified

IC50 = 5.49

µg/ml
[1]

Acetone Extract

of S.

sempervirens

Cathepsin B

Inhibition
Not Specified

IC50 = 4.58

µg/ml
[1]

Agatharesinol

acetonide

(related

norlignan)

Anticancer
A549 non-small-

cell lung cancer
IC50 = 27.1 µM [1]

Experimental Protocols
The following section details the methodologies for the isolation and structural elucidation of

Sequosempervirin B as described in the primary literature.

Isolation of Sequosempervirin B
The general workflow for the isolation of Sequosempervirin B from Sequoia sempervirens is

outlined below. This process involves extraction followed by a series of chromatographic

separations.
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Caption: General workflow for the isolation of Sequosempervirin B.

Detailed Protocol:
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Plant Material: The branches and leaves of Sequoia sempervirens were collected.

Extraction: The air-dried and powdered plant material was extracted successively with

acetone and methanol at room temperature. The extracts were then concentrated under

reduced pressure to yield the crude extracts.

Column Chromatography: The crude extract was subjected to column chromatography on

silica gel, eluting with a gradient of chloroform and methanol.

Further Purification: Fractions containing the compounds of interest were further purified

using Sephadex LH-20 column chromatography and preparative high-performance liquid

chromatography (HPLC) to yield pure Sequosempervirin B.

Structure Elucidation
The chemical structure of Sequosempervirin B was determined using a combination of

spectroscopic techniques.

Spectroscopic Analysis

Structure Determination

HR-MS

Chemical Structure of
Sequosempervirin B

1D-NMR
(¹H, ¹³C)

2D-NMR
(COSY, HMQC, HMBC)

Click to download full resolution via product page

Caption: Spectroscopic techniques for structure elucidation.

Methodology:
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High-Resolution Mass Spectrometry (HR-MS): This technique was used to determine the

exact molecular weight and elemental composition of Sequosempervirin B.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments was

employed to determine the connectivity and stereochemistry of the molecule.

¹H-NMR and ¹³C-NMR: These one-dimensional techniques provided information about the

proton and carbon environments within the molecule.

2D-NMR (COSY, HMQC, HMBC): These two-dimensional experiments were used to

establish correlations between protons and carbons, allowing for the complete assignment

of the chemical structure.

Signaling Pathways
Currently, there is no published research detailing the specific signaling pathways modulated

by Sequosempervirin B. However, its reported inhibition of cAMP phosphodiesterase

suggests a potential role in modulating cAMP-mediated signaling pathways.

Potential cAMP Signaling Pathway Modulation

Sequosempervirin B

Phosphodiesterase (PDE)

Inhibition

cAMP

5'-AMP

PDE

Protein Kinase A (PKA)

Activation

Downstream Cellular Effects

Click to download full resolution via product page

Caption: Hypothetical modulation of cAMP signaling by Sequosempervirin B.
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This diagram illustrates the potential mechanism by which Sequosempervirin B could

influence cellular signaling. By inhibiting phosphodiesterase, Sequosempervirin B would

prevent the breakdown of cAMP to 5'-AMP. The resulting increase in intracellular cAMP levels

would lead to the activation of Protein Kinase A (PKA), which in turn would phosphorylate

downstream target proteins, leading to various cellular responses. Further research is required

to validate this proposed mechanism and to identify the specific cellular effects of

Sequosempervirin B.

Conclusion and Future Directions
Sequosempervirin B is a novel norlignan with potential antifungal and phosphodiesterase

inhibitory activities. The current body of literature provides a foundation for its chemical

characterization, but further research is critically needed to fully elucidate its pharmacological

profile. Future studies should focus on:

Total Synthesis: The development of a synthetic route to Sequosempervirin B would enable

the production of larger quantities for extensive biological testing.

Quantitative Biological Assays: Detailed in vitro and in vivo studies are required to confirm

and quantify its reported biological activities.

Mechanism of Action Studies: Investigating the specific molecular targets and signaling

pathways affected by Sequosempervirin B will be crucial for understanding its therapeutic

potential.

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs of

Sequosempervirin B could lead to the development of more potent and selective drug

candidates.

This in-depth technical guide serves as a valuable resource for researchers and drug

development professionals interested in the further exploration of Sequosempervirin B and

other natural products from Sequoia sempervirens.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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